Ethyl 2-phenylpyridine-3-carboxylate
Overview
Description
Ethyl 2-phenylpyridine-3-carboxylate is an organic compound with the molecular formula C14H13NO2 It is an ester derivative of nicotinic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the pyridine ring is substituted by a phenyl group
Mechanism of Action
Target of Action
Ethyl 2-phenylnicotinate, also known as Ethyl 2-phenylpyridine-3-carboxylate or 2-Phenyl-nicotinic acid ethyl ester, primarily targets bacterial ribosomes . Ribosomes are the protein factories of the cell, and by binding to them, Ethyl 2-phenylnicotinate can inhibit protein synthesis .
Mode of Action
The compound interacts with its targets (the bacterial ribosomes) by binding to them and inhibiting the production of proteins vital for cell division . This interaction results in the inhibition of protein synthesis, which is a crucial process for the survival and multiplication of bacteria .
Biochemical Pathways
The affected biochemical pathway is the protein synthesis pathway in bacteria. By binding to the ribosomes, Ethyl 2-phenylnicotinate inhibits the production of proteins, which are essential for various cellular functions, including cell division . The downstream effects of this inhibition include the prevention of bacterial growth and multiplication, leading to the eventual death of the bacteria .
Result of Action
The molecular and cellular effects of Ethyl 2-phenylnicotinate’s action include the inhibition of protein synthesis in bacteria, leading to the prevention of bacterial growth and multiplication . This results in the compound’s antibiotic properties, making it useful in the treatment of bacterial infections such as tuberculosis .
Biochemical Analysis
Biochemical Properties
Ethyl 2-Phenylnicotinate plays a role in biochemical reactions by inhibiting protein synthesis in bacteria . It achieves this by binding to ribosomes and inhibiting the production of proteins vital for cell division .
Cellular Effects
Its ability to inhibit protein synthesis suggests that it could influence cell function by disrupting normal protein production . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Ethyl 2-Phenylnicotinate involves its interaction with ribosomes in bacteria . By binding to these ribosomes, it inhibits the production of proteins, which are vital for cell division . This suggests that Ethyl 2-Phenylnicotinate may exert its effects at the molecular level through enzyme inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-phenylpyridine-3-carboxylate can be synthesized through the esterification of 2-phenyl-nicotinic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion. The general reaction is as follows:
2-Phenyl-nicotinic acid+EthanolH2SO42-Phenyl-nicotinic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with easier separation of the catalyst from the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenylpyridine-3-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-Phenyl-nicotinic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 2-Phenyl-nicotinic acid and ethanol.
Reduction: 2-Phenyl-nicotinic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-phenylpyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acid receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of nicotinic acid derivatives, including their anti-inflammatory and analgesic properties.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: An ester of nicotinic acid with a methyl group instead of an ethyl group.
Ethyl nicotinate: An ester of nicotinic acid without the phenyl substitution.
2-Phenyl-nicotinic acid: The parent acid without the esterification.
Uniqueness
Ethyl 2-phenylpyridine-3-carboxylate is unique due to the presence of both the phenyl and ethyl groups, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets, while the ethyl ester group can affect its metabolic stability and solubility.
Properties
IUPAC Name |
ethyl 2-phenylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)12-9-6-10-15-13(12)11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHOSUIKZMCYGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445752 | |
Record name | 2-Phenyl-nicotinic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144501-28-0 | |
Record name | 2-Phenyl-nicotinic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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